5-Chloro-2-fluorobenzenesulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluorobenzenesulfonyl fluoride typically involves the reaction of 2-fluoro-5-chlorobenzenesulfonyl chloride with a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
5-Chloro-2-fluorobenzenesulfonyl fluoride is extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorobenzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modification of proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl fluoride
- 2-Fluoro-5-methylbenzenesulfonyl chloride
- 5-Fluoro-2-methylbenzenesulfonyl chloride
Uniqueness
5-Chloro-2-fluorobenzenesulfonyl fluoride is unique due to the presence of both fluorine and chlorine atoms on the benzene ring, which imparts specific reactivity and properties. This makes it particularly useful in applications where selective reactivity is required .
Biological Activity
5-Chloro-2-fluorobenzenesulfonyl fluoride is a sulfonyl fluoride compound that has garnered interest in medicinal chemistry due to its unique chemical properties and biological activities. This article delves into the compound's biological activity, mechanisms of action, and its applications in research and therapeutics.
Chemical Structure and Properties
This compound features a sulfonyl fluoride group attached to a benzene ring that is substituted with chlorine and fluorine atoms. The presence of these electronegative halogens contributes to its reactivity and makes it a valuable intermediate in organic synthesis.
Property | Value |
---|---|
Chemical Formula | C6H4ClFOS |
Molecular Weight | 198.61 g/mol |
Boiling Point | 78–80 °C (at reduced pressure) |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, particularly cysteine residues. This mechanism is crucial for the development of enzyme inhibitors, as it can lead to the inhibition of various enzymatic activities.
- Covalent Bond Formation : The sulfonyl fluoride group reacts with nucleophiles, leading to irreversible inhibition of target enzymes.
- Selectivity : The positioning of the chlorine and fluorine atoms can influence the selectivity and potency of the compound against specific enzymes.
Enzyme Inhibition
This compound has been utilized in studies aimed at inhibiting specific enzymes involved in various biological pathways. For instance, it has been shown to inhibit serine proteases effectively, which are critical in numerous physiological processes including blood coagulation and immune responses.
Case Studies
- Inhibition of Aurora Kinase : A study reported that derivatives of this compound were synthesized to inhibit Aurora A kinase, a key regulator of cell division. The derivative exhibited an IC50 value lower than 200 nM, demonstrating significant potency against cancer cell lines expressing high levels of MYC .
- Antimicrobial Activity : Research indicates that compounds containing sulfonyl fluorides exhibit antimicrobial properties. The introduction of fluorine enhances the compound's efficacy against bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : Some studies have suggested that similar sulfonyl fluoride compounds may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other related compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
4-Fluorobenzenesulfonyl fluoride | Enzyme inhibition | Broad applications in pharmaceuticals |
3-Chloro-2-fluorobenzenesulfonyl fluoride | Reactive intermediate in drug synthesis | Enhanced reactivity due to fluorination |
4-Bromo-5-chloro-2-fluorobenzenesulfonyl fluoride | Inhibitor for specific kinase activities | Unique substitution pattern affecting reactivity |
Properties
IUPAC Name |
5-chloro-2-fluorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVCXFSROGOKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128564-59-0 |
Source
|
Record name | 128564-59-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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